molecular formula C20H17ClN4O5S B277868 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide

Cat. No. B277868
M. Wt: 460.9 g/mol
InChI Key: HSVSYNIKYATEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide, also known as TNP-470, is a potent anti-angiogenic agent that has been studied extensively for its potential use in cancer treatment. TNP-470 was first discovered in the early 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide inhibits angiogenesis by blocking the activity of certain enzymes, such as matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA), which are involved in the breakdown of the extracellular matrix and the formation of new blood vessels. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide also inhibits the activity of vascular endothelial growth factor (VEGF), a protein that plays a key role in angiogenesis.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has been shown to have a number of biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis (programmed cell death), and the inhibition of cell proliferation. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has also been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide is its potent anti-angiogenic activity, which makes it a promising candidate for cancer treatment. However, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has some limitations for lab experiments, including its poor solubility in water and its instability in solution.

Future Directions

There are several future directions for research on N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide. One area of interest is the development of new methods for synthesizing N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide that are more efficient and cost-effective. Another area of research is the identification of new targets for N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide, such as other enzymes or proteins involved in angiogenesis. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide for the treatment of cancer and other diseases.

Synthesis Methods

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide can be synthesized using a variety of methods, including the reaction of 5-nitro-2-furaldehyde and 3-chloro-4-aminophenyl isothiocyanate, followed by the addition of 4-(2-thienylcarbonyl)-1-piperazinyl chloride. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has also been studied for its potential use in the treatment of other diseases, such as psoriasis and diabetic retinopathy.

properties

Product Name

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide

Molecular Formula

C20H17ClN4O5S

Molecular Weight

460.9 g/mol

IUPAC Name

N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C20H17ClN4O5S/c21-14-12-13(22-19(26)16-5-6-18(30-16)25(28)29)3-4-15(14)23-7-9-24(10-8-23)20(27)17-2-1-11-31-17/h1-6,11-12H,7-10H2,(H,22,26)

InChI Key

HSVSYNIKYATEKS-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl)C(=O)C4=CC=CS4

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl)C(=O)C4=CC=CS4

Origin of Product

United States

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